2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline ring system.
Acetamide Formation: The dihydroisoquinoline intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Coupling with Pyridine: Finally, the acetamide intermediate is coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the Pictet-Spengler reaction and automated systems for the subsequent coupling steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroisoquinoline ring can undergo oxidation to form isoquinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The acetamide and pyridine moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted acetamide and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a scaffold for the design of bioactive molecules.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(pyridin-2-yl)acetamide: Similar structure but with the pyridine ring in a different position.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(pyridin-4-yl)acetamide: Another positional isomer with the pyridine ring in the 4-position.
N-(Pyridin-3-yl)-2-phenylacetamide: Lacks the dihydroisoquinoline moiety but retains the pyridine and acetamide linkage.
Uniqueness
The unique combination of the dihydroisoquinoline and pyridine moieties in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide provides distinct chemical properties and potential biological activities that are not observed in its positional isomers or simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-15-6-3-8-17-10-15)12-19-9-7-13-4-1-2-5-14(13)11-19/h1-6,8,10H,7,9,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPNJPLBMILTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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